Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester
Overview
Description
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester is a complex organic compound belonging to the class of fused heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloisoquinoline core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the [3+2] cycloaddition of activated alkynes and alkenes to isoquinoline derivatives . Another approach involves the domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrroloisoquinoline-5,10-diones.
Reduction: Reduction reactions can convert the compound to 10-hydroxy-1,2,3,5-tetrahydropyrroloisoquinolin-5-one.
Substitution: The compound can participate in substitution reactions, particularly involving the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as zinc and acetic acid . Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the pyrroloisoquinoline scaffold .
Scientific Research Applications
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By stabilizing the intermediate covalent complexes between DNA and topoisomerase, the compound prevents the proper functioning of these enzymes, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloisoquinoline derivatives such as lamellarins, lukianols, polycitrins, storniamides, and ningalins . These compounds share the pyrroloisoquinoline scaffold and exhibit a range of biological activities.
Uniqueness
What sets pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester apart is its specific structural features and the resulting biological activities. Its unique combination of functional groups and the ability to undergo various chemical transformations make it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
dimethyl 3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-14(16(19)21-2)15(17(20)22-3)13-8-11-6-4-5-7-12(11)9-18(10)13/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVRXTUXNLZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2N1CC3=CC=CC=C3C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225603 | |
Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74618-46-5 | |
Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074618465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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